molecular formula C23H24N4O3S B11016503 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Katalognummer: B11016503
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: WWRDPHVEAKKQBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydroisoquinoline scaffold fused with a 1,3,4-thiadiazole ring, substituted with a 4-methoxyphenyl group at position 3 and a propan-2-yl group at position 5 of the thiadiazole moiety. The presence of the thiadiazole ring, known for electron-deficient properties, may enhance binding affinity to biological targets .

Eigenschaften

Molekularformel

C23H24N4O3S

Molekulargewicht

436.5 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C23H24N4O3S/c1-13(2)21-25-26-23(31-21)24-20(28)18-16-7-5-6-8-17(16)22(29)27(3)19(18)14-9-11-15(30-4)12-10-14/h5-13,18-19H,1-4H3,(H,24,26,28)

InChI-Schlüssel

WWRDPHVEAKKQBW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bischler–Napieralski Cyclization

A phenethylamine derivative, 4-methoxy-N-methylphenethylamine , is acylated with chloroacetyl chloride to form the corresponding amide. Cyclization under acidic conditions (e.g., POCl₃ or polyphosphoric acid) yields the dihydroisoquinoline intermediate, which is reduced to the THIQ core using NaBH₄ or catalytic hydrogenation.

Key reaction conditions :

StepReagents/ConditionsYield (%)
AcylationChloroacetyl chloride, DCM, 0°C85
CyclizationPOCl₃, reflux, 4 h78
ReductionNaBH₄, MeOH, rt92

Introduction of the 2-Methyl and 4-Methoxyphenyl Groups

The 2-methyl group is introduced via N-methylation using methyl iodide, while the 4-methoxyphenyl substituent is incorporated through a Friedel–Crafts alkylation. Lewis acids such as AlCl₃ facilitate electrophilic aromatic substitution at the THIQ C-3 position.

Preparation of the Thiadiazole Moiety

The [(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene] group is synthesized via cyclocondensation of thiosemicarbazides with isopropyl chloroacetate.

Thiosemicarbazide Intermediate

Thiosemicarbazide reacts with isopropyl chloroacetate in ethanol under reflux to form 5-isopropyl-1,3,4-thiadiazol-2(3H)-one. Oxidation with H₂O₂ yields the ylidene derivative.

Spectral data for thiadiazole intermediate :

  • IR (cm⁻¹) : 1673 (C=O), 1530 (C=N).

  • ¹H NMR (CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), 3.21 (septet, 1H, CH), 5.12 (s, 1H, NH).

Coupling Strategies for Carboxamide Formation

The THIQ and thiadiazole units are coupled via Ugi four-component reactions or carbodiimide-mediated amidation .

Ugi Reaction

A mixture of THIQ-4-carboxylic acid, the thiadiazole amine, benzaldehyde, and tert-butyl isocyanide in methanol undergoes a one-pot condensation to form the carboxamide.

Optimized conditions :

  • Solvent: MeOH

  • Temperature: 25°C

  • Yield: 89%

EDCl/HOBt-Mediated Amidation

The THIQ carboxylic acid is activated with EDCl and HOBt, followed by reaction with the thiadiazole amine. This method offers superior stereocontrol.

Purification and Characterization

Crude products are purified via column chromatography (MeOH/DCM gradient) and recrystallization.

Analytical data for target compound :

  • Melting point : 198–200°C

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.46 (d, J = 8.3 Hz, 2H, ArH), 4.85 (s, 1H, NH), 3.21 (s, 3H, NCH₃).

  • HRMS (ESI+) : m/z calc. for C₂₅H₂₇N₅O₃S [M+H]⁺: 508.1984; found: 508.1986.

Optimization and Challenges

Solvent Effects

Methanol enhances reaction rates in Ugi couplings compared to DMF or THF.

Stereochemical Control

Hypervalent iodine reagents (e.g., PIFA) prevent racemization during oxidative coupling steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinolin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen oder bestehende ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine wichtige Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinolin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Modulation zellulärer Signalwege. Der genaue Mechanismus kann je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole/Thiazolidinone Moieties

Key structural analogs include compounds with thiadiazole or thiazolidinone cores modified with aryl or heteroaryl substituents. These analogs share pharmacophoric features (e.g., carboxamide linkages, aromatic substituents) that influence solubility, stability, and target binding.

Table 1: Comparison of Thiadiazole/Thiazolidinone-Based Analogues

Compound Name Substituents Molecular Formula Key Properties/Activities Synthesis Yield Reference
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Cl-phenyl, thiazol-2-yl C₁₇H₁₂ClN₃O₂S₂ Not reported Not reported
3-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Me-phenyl, 5-Me-thiadiazole C₁₉H₁₉N₃O₂S₃ Not reported Not reported
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(5-(thiophen-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thiophen-2-yl, 5-Me-thiadiazole C₁₅H₁₃N₃O₂S₃ Not reported Not reported
Target Compound 4-MeO-phenyl, propan-2-yl-thiadiazole C₂₄H₂₅N₃O₃S Hypothesized kinase/enzyme inhibition Not reported N/A

Key Observations :

  • The propan-2-yl substituent on the thiadiazole ring could reduce steric hindrance compared to bulkier groups (e.g., phenylcarbamoyl in ), favoring target binding .
Analogs with Benzothiazole Carboxamide Scaffolds

Compounds from (e.g., 4g, 4h) share carboxamide linkages but differ in aryl substituents, affecting synthesis efficiency and bioactivity.

Table 2: Benzothiazole Carboxamide Derivatives

Compound ID Substituents on Phenyl Ring Synthesis Yield Key Spectral Data (NMR/IR) Reference
4g 4-Chloro 70% δ 7.45 (d, J=8.5 Hz, 2H, Ar-H)
4h 2,6-Difluoro 60% δ 7.30 (t, J=8.0 Hz, 1H, Ar-H)
4i 2-Chloro-6-fluoro 37% δ 7.60 (d, J=8.0 Hz, 1H, Ar-H)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) reduce synthesis yields (4i: 37%) compared to electron-donating groups (e.g., 4g: 70%), likely due to steric and electronic effects during cyclization .
  • The target compound’s 4-methoxy group, an electron donor, may improve synthetic accessibility compared to halogenated analogs.
Functional Comparisons Using QSAR and ChemGPS-NP Models
  • ChemGPS-NP Analysis: The target compound’s structural diversity (tetrahydroisoquinoline + thiadiazole) places it in a distinct chemical space compared to simpler thiadiazoles, suggesting unique bioactivity profiles .
  • QSAR Predictions: Modifications to the tetrahydroisoquinoline core (e.g., methyl group at position 2) may enhance steric complementarity with target proteins, as seen in kinase inhibitors .

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS Number: 1190287-34-3) is a hybrid molecule that incorporates a thiadiazole moiety and a tetrahydroisoquinoline structure. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Structure and Properties

The molecular formula of the compound is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S, with a molecular weight of 436.5 g/mol. The compound's structure is characterized by the presence of both a methoxyphenyl group and a thiadiazole ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24N4O3S
Molecular Weight436.5 g/mol
CAS Number1190287-34-3

Anticancer Activity

Research indicates that compounds containing a thiadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes such as thymidylate synthase , HDAC , and topoisomerase II , which are crucial for cancer cell proliferation and survival .

In vitro studies have shown that derivatives of thiadiazole can induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The specific compound has been evaluated for its ability to inhibit tumor growth in xenograft models.

Antimicrobial Activity

The thiadiazole derivatives have also been reported to possess broad-spectrum antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida albicans . The proposed mechanism includes disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Properties

Compounds similar to the one discussed have shown promising anti-inflammatory effects in preclinical models. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the downregulation of COX-2 expression . These properties make it a candidate for further development in treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy : In a study published in 2023, a series of thiadiazole derivatives were synthesized and screened for their cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values comparable to established anticancer agents, indicating potent activity against breast cancer cells .
  • Antimicrobial Screening : A recent investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, suggesting high efficacy .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a tetrahydroisoquinoline core fused with a 1,3,4-thiadiazole ring and a 4-methoxyphenyl substituent. The thiadiazole’s electron-deficient nature and the tetrahydroisoquinoline’s rigid bicyclic structure contribute to its reactivity in nucleophilic/electrophilic interactions. The (Z)-configuration at the thiadiazole-ylidene moiety is critical for stereoselective binding in biological systems. Characterization via 1^1H-NMR (e.g., methoxy singlet at δ ~3.8 ppm) and FT-IR (C=O stretch ~1680–1720 cm1^{-1}) is essential to confirm structural integrity .

Q. What synthetic strategies are commonly employed for analogous tetrahydroisoquinoline-thiadiazole hybrids?

Multi-step synthesis typically involves:

  • Step 1 : Cyclocondensation of tetrahydroisoquinoline precursors with thiadiazole-forming reagents (e.g., thiosemicarbazides).
  • Step 2 : Functionalization via Suzuki coupling or nucleophilic substitution to introduce substituents like the 4-methoxyphenyl group.
  • Step 3 : Final carboxamide coupling using activating agents like EDCI/HOBt. Reaction yields (~60–85%) depend on solvent polarity (DMF/ethanol) and temperature control (reflux vs. room temperature) .

Q. Which analytical techniques are critical for purity assessment and structural validation?

  • HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients.
  • NMR : Confirm regiochemistry via 13^{13}C-NMR (e.g., carbonyl carbons at ~165–175 ppm).
  • Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios to detect impurities (e.g., deviations >0.3% indicate incomplete purification) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

Discrepancies in NMR/IR peaks (e.g., unexpected splitting or shifts) may arise from conformational flexibility or solvent effects. Strategies include:

  • DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to match experimental data.
  • Molecular Dynamics : Model solvent interactions (e.g., DMSO vs. CDCl3_3) to predict peak broadening or splitting .

Q. What mechanistic insights explain low yields in carboxamide coupling steps?

Low yields (~50–65%) in carboxamide formation often result from:

  • Steric Hindrance : Bulky substituents on the tetrahydroisoquinoline core impede nucleophilic attack.
  • Side Reactions : Competing hydrolysis of activated intermediates (e.g., NHS esters). Mitigate by using anhydrous solvents and lower temperatures (0–5°C) .

Q. How does the (Z)-configuration of the thiadiazole-ylidene group impact biological activity?

The (Z)-configuration enforces a planar geometry, enhancing π-π stacking with biological targets (e.g., enzyme active sites). Comparative studies with (E)-isomers show 3–5× lower IC50_{50} values in kinase inhibition assays. Validate stereochemistry via NOESY (nuclear Overhauser effects between thiadiazole and tetrahydroisoquinoline protons) .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) to maximize yield.
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation).
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate structure-activity relationships (SAR)?

  • Variable Substituents : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy or halogenated phenyl).
  • Assay Conditions : Test against panels of kinases or GPCRs using fluorescence polarization (for binding affinity) and enzymatic turnover assays (for inhibition potency).
  • Data Normalization : Use Z-factor scores to validate high-throughput screening reliability .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?

  • Multivariate Analysis : PCA (Principal Component Analysis) to identify outliers in dose-response datasets.
  • Bayesian Modeling : Predict SAR trends when limited data exists (e.g., IC50_{50} values for rare kinase targets) .

Methodological Challenges

Q. How to address solubility issues in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .

Q. What purification techniques are optimal for isolating stereoisomers?

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
  • Crystallization : Exploit differential solubility in ethanol/water mixtures (e.g., 70:30 ratio) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.